2-(4-Chlorophenyl)-6-methylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-3-2-4-12(13(9)14(16)17)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKGRVRUDSVUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689568 | |
| Record name | 4'-Chloro-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262005-97-9 | |
| Record name | 4′-Chloro-3-methyl[1,1′-biphenyl]-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262005-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 4 Chlorophenyl 6 Methylbenzoic Acid Derivatives
Established Synthetic Routes to 2-Phenylbenzoic Acid Core Structures
The synthesis of 2-phenylbenzoic acids, characterized by the direct bond between two aromatic rings, presents unique challenges due to steric hindrance around the coupling sites. Several robust methods have been developed to overcome these hurdles, each with its own advantages and limitations.
Suzuki-Miyaura Cross-Coupling Strategies for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its versatility in forming carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. libretexts.org Its high functional group tolerance and relatively mild reaction conditions make it a favored method for constructing biaryl systems, including sterically hindered ones. libretexts.orgnih.gov
The general catalytic cycle involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species. libretexts.org
Transmetalation: In the presence of a base, the aryl group from the organoboron reagent is transferred to the palladium(II) complex. libretexts.orgyoutube.com
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biaryl product and regenerating the palladium(0) catalyst. libretexts.org
For the synthesis of sterically demanding polychlorinated biphenyl (B1667301) (PCB) derivatives, the Suzuki-Miyaura reaction has demonstrated superior yields (65-98%) compared to traditional methods like the Ullmann coupling. nih.gov The use of bulky, electron-rich phosphine (B1218219) ligands, such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (DPDB), is crucial for facilitating the coupling of ortho-substituted substrates. nih.gov Despite the high reactivity of the catalyst system, it often allows for selective coupling at iodo- or bromo- positions without disturbing chloro-substituents on the aromatic rings. nih.gov
Table 1: Comparison of Suzuki-Miyaura and Ullmann Coupling for Sterically Hindered Biaryls
| Coupling Reaction | Catalyst/Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dba)₂/DPDB, K₃PO₄ | Toluene (B28343), 100°C, 24h | 65-98% | nih.gov |
Ullmann-Type Coupling Reactions in Benzoic Acid Synthesis
The Ullmann reaction is a classical method for synthesizing symmetrical biaryl compounds through the copper-catalyzed coupling of two molecules of an aryl halide at high temperatures. organic-chemistry.orgrsc.org Ullmann-type reactions are broader in scope, encompassing copper-catalyzed nucleophilic aromatic substitutions to form aryl ethers, aryl thioethers, and aryl amines. organic-chemistry.orgwikipedia.org
Traditionally, these reactions required harsh conditions, such as high-boiling polar solvents and temperatures exceeding 210°C, with stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced soluble copper catalysts supported by ligands like diamines and acetylacetonate, improving the methodology. wikipedia.org For the synthesis of sterically hindered biaryls, the Ullmann coupling often results in lower yields compared to the Suzuki-Miyaura reaction. nih.gov For instance, the synthesis of certain PCB derivatives via Ullmann coupling gave yields of only 20-38%. nih.gov
The mechanism for the classic Ullmann biaryl synthesis involves the formation of an organocopper intermediate, which then undergoes oxidative addition with a second equivalent of the aryl halide, followed by reductive elimination to form the aryl-aryl bond. organic-chemistry.org
Directed Ortho-Metallation Approaches in Substituted Benzoic Acid Synthesis
Directed Ortho-Metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. This method utilizes a directing group to guide a metalating agent (typically an organolithium reagent) to a specific ortho position, where deprotonation occurs. The resulting arylmetal species can then react with various electrophiles.
The carboxylate group itself can serve as an effective directing group in the metalation of unprotected benzoic acids, offering a more direct route to substituted benzoic acids compared to using amide protecting groups. organic-chemistry.orgacs.org The choice of base is critical for controlling the regioselectivity. For example, treating 2-methoxybenzoic acid with s-BuLi/TMEDA at -78°C results in deprotonation exclusively at the 6-position (ortho to the carboxylate). organic-chemistry.orgnih.govbohrium.com In contrast, using a base system like n-BuLi/t-BuOK can reverse the regioselectivity, leading to substitution at the 3-position. organic-chemistry.orgnih.gov This methodology provides a one-pot preparation for a variety of 3- and 6-substituted 2-methoxybenzoic acids that are otherwise difficult to access. nih.govbohrium.com
Table 2: Regioselective Ortho-Metallation of 2-Methoxybenzoic Acid
| Base/Reagent | Temperature | Position of Deprotonation | Reference |
|---|---|---|---|
| s-BuLi/TMEDA | -78°C | 6-position | organic-chemistry.orgnih.govbohrium.com |
Other Aryl-Aryl Condensation Reactions for Benzoic Acid Analogues
Beyond the primary coupling strategies, other condensation reactions contribute to the synthesis of benzoic acid analogues. Condensation reactions catalyzed by Brønsted superacids, such as triflic acid or boron trifluoride monohydrate, can be used to react 2-formylbenzoic acid with arenes. morressier.com These reactions proceed through superelectrophilic activation and can selectively produce 3-aryl phthalides. morressier.com
Additionally, thermal condensation reactions between phenols and benzoic acid can lead to the formation of aryl esters. researchgate.net While these reactions typically require high temperatures (200-400°C), they represent another pathway for linking aromatic systems, which could be relevant in the synthesis of complex benzoic acid derivatives. researchgate.net Benzoic acid has also been employed as a catalyst in various condensation reactions, such as in the formation of N-aryl-1-aminoindoles and the synthesis of substituted pyrroles, highlighting its role in facilitating C-N bond formations that can be part of a larger synthetic strategy. nih.gov
Targeted Synthesis of 2-(4-Chlorophenyl)-6-methylbenzoic Acid
The synthesis of the specific molecule this compound (C₁₄H₁₁ClO₂) involves the strategic application of the aforementioned aryl-aryl bond-forming reactions. bldpharm.comchemicalbook.com The key is the selection of appropriate precursors that contain the necessary chlorophenyl and methylbenzoic acid moieties.
Precursor Selection and Rational Design for Chlorophenyl-Methyl Benzoic Acid Scaffolds
The rational design of a synthetic route to this compound hinges on the retrosynthetic disconnection of the aryl-aryl bond. Based on the established methodologies, several precursor combinations are plausible:
Suzuki-Miyaura Approach: This is often the most efficient method. The ideal precursors would be 2-bromo-6-methylbenzoic acid or 2-iodo-6-methylbenzoic acid coupled with 4-chlorophenylboronic acid . The higher reactivity of bromine or iodine compared to chlorine ensures selective coupling. nih.gov The synthesis of the required 2-halo-6-methylbenzoic acid precursor could potentially start from 2,6-dimethylbenzoic acid, followed by a selective halogenation step. A related compound, 2-chloromethyl-6-methylbenzoic acid ester, has been synthesized from 2,6-dimethylbenzoate (B1233830) using sulfuryl chloride and a radical initiator like AIBN. google.com
Ullmann Coupling Approach: While likely less efficient, an Ullmann reaction could theoretically be employed. This would involve the self-coupling of a precursor like 2-chloro-3-(4-chlorophenyl)prop-2-enoic acid under harsh conditions, though this is a less direct and controlled route. A more feasible Ullmann approach would be a cross-coupling between 2-halo-6-methylbenzoic acid and a halobenzene , but this often suffers from low yields and the formation of symmetrical side products. nih.gov
Directed Ortho-Metallation (DoM) Approach: Starting with 2-methylbenzoic acid , a DoM strategy could be envisioned. The methyl group and the carboxylate would direct metallation to the 6-position. The subsequent reaction of the generated organometallic species with a suitable electrophile derived from 4-chlorobenzene, such as 1-chloro-4-iodobenzene (B104392) in a Negishi-type coupling, could form the desired C-C bond.
Friedel-Crafts Acylation Route: A multi-step synthesis could begin with a Friedel-Crafts acylation. For example, the acylation of chlorobenzene (B131634) with phthalic anhydride (B1165640) yields 2-(4-chlorobenzoyl)benzoic acid. chemicalbook.com Subsequent steps would be required to introduce the methyl group at the 6-position and reduce the ketone, representing a more complex and less direct pathway.
The most logical and likely most effective strategy for the targeted synthesis of this compound would be the Suzuki-Miyaura cross-coupling due to its high yields, functional group tolerance, and proven success in creating sterically hindered biaryl systems. nih.gov
Optimization of Reaction Conditions and Reagent Systems
The construction of the biaryl scaffold of this compound derivatives typically relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. wikipedia.org The efficiency of this transformation is highly dependent on the careful optimization of several parameters. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron species and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org
Key parameters for optimization include:
Catalyst and Ligand: While palladium is the most common metal catalyst, its performance is intrinsically linked to the choice of ligand. wikipedia.org Phosphine ligands are frequently used to stabilize the palladium catalyst and modulate its reactivity. researchgate.net For sterically hindered substrates, such as those with ortho-substituents like the target molecule, bulky and electron-rich phosphine ligands are often required to promote efficient reductive elimination.
Base: The base plays a crucial role in the transmetalation step, activating the organoboron species. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. nih.gov The choice and concentration of the base can significantly impact reaction rates and yields, and must be optimized for the specific substrates.
Solvent: The solvent system must solubilize the reactants and facilitate the reaction. While traditional Suzuki couplings use organic solvents like toluene or dioxane, greener alternatives are increasingly explored. gctlc.org Biphasic systems, often using water and an organic solvent, can be effective, especially when paired with a phase-transfer catalyst to shuttle reactants between the phases. bohrium.comresearchgate.netnih.gov
Temperature: Reaction temperatures typically range from room temperature to reflux conditions. Heating is often necessary to drive the reaction to completion, particularly with less reactive aryl chlorides. Microwave irradiation can be employed to reduce reaction times significantly. researchgate.net
Optimization often involves screening various combinations of these components to maximize yield and minimize side products. A typical optimization table might explore these variables systematically.
| Parameter | Variable | Examples | Considerations |
|---|---|---|---|
| Catalyst System | Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C | Choice depends on stability and required activation. Pd/C offers easier removal. acs.org |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich ligands are often needed for hindered substrates. | |
| Base | Inorganic Salt | K₂CO₃, K₃PO₄, Cs₂CO₃ | Base strength and solubility affect the rate of transmetalation. |
| Solvent | Organic/Aqueous | Toluene, Dioxane, THF/Water, Ethanol/Water | Solvent choice impacts solubility of reactants and catalyst. Aqueous systems are a greener alternative. gctlc.orgrsc.org |
| Temperature | Thermal/Microwave | Room Temp to 120°C | Higher temperatures may be needed for less reactive halides (e.g., chlorides). researchgate.net |
Multi-Step Synthesis Protocols for Complex Benzoic Acid Derivatives
The synthesis of complex analogues of this compound often requires a multi-step approach, where retrosynthetic analysis is a key strategy for planning the synthetic route. [2-original] A common strategy involves the late-stage formation of the biaryl bond.
For instance, a plausible multi-step synthesis could begin with a suitably substituted aniline, which is then converted into an aryl halide. This halide can then undergo a palladium-catalyzed Suzuki-Miyaura coupling with the corresponding boronic acid to form the biphenyl core. A final hydrolysis step can reveal the carboxylic acid. acs.org
An illustrative multi-step protocol is outlined below:
Preparation of Coupling Partners: The synthesis would require two key intermediates: an aryl halide such as methyl 2-bromo-6-methylbenzoate, and (4-chlorophenyl)boronic acid. The former can be synthesized from 2,6-dimethylaniline, and the latter is commercially available or can be prepared from 1-bromo-4-chlorobenzene.
Suzuki-Miyaura Coupling: The methyl 2-bromo-6-methylbenzoate and (4-chlorophenyl)boronic acid are coupled using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system like toluene/ethanol/water. acs.org This reaction forms the ester precursor, methyl 2-(4-chlorophenyl)-6-methylbenzoate.
Hydrolysis: The resulting ester is hydrolyzed to the final carboxylic acid product. This is typically achieved by heating with a base such as sodium hydroxide (B78521) in an aqueous or mixed solvent system, followed by acidification to precipitate the product. [21-original]
This modular approach allows for the introduction of various substituents on either aromatic ring by starting with appropriately functionalized precursors, enabling the synthesis of a diverse library of complex benzoic acid derivatives. nih.govresearchgate.net
Derivatization Strategies for this compound
Modifications at the Carboxylic Acid Moiety (e.g., Esterification, Amidation)
The carboxylic acid group is a versatile functional handle for derivatization.
Esterification: Converting the carboxylic acid to an ester is a common modification. The Fischer esterification, involving reaction with an alcohol under acidic catalysis (e.g., H₂SO₄), is a classic method. [15-original] However, for sterically hindered benzoic acids like the title compound, this equilibrium-driven process can be slow. More powerful reagents may be required, such as converting the carboxylic acid to an acyl chloride first, followed by reaction with an alcohol. [19-original] Alternatively, various coupling agents developed for peptide synthesis can be employed. [18-original]
Amidation: The formation of amides from the carboxylic acid is another key transformation, often accomplished by reacting the acid with an amine. [11-original] Direct condensation is difficult, so the carboxylic acid is typically activated first. Common methods include:
Conversion to an acyl chloride (e.g., using SOCl₂ or (COCl)₂) followed by reaction with an amine.
Use of carbodiimide (B86325) coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often with an additive like N-hydroxysuccinimide to improve efficiency and reduce side reactions. [17-original] These reagents facilitate amide bond formation under mild conditions. [17-original]
| Transformation | Reagent Class | Specific Examples | Conditions |
|---|---|---|---|
| Esterification | Acid Catalysis | Methanol, H₂SO₄ | Reflux; suitable for less hindered acids. [15-original] |
| Acyl Halide Intermediate | SOCl₂, then Alcohol | Room temperature to moderate heat. | |
| Amidation | Carbodiimides | EDAC, DCC | Aqueous or organic solvent, room temperature. [17-original] |
| Acyl Halide Intermediate | (COCl)₂, then Amine | Often performed at low temperatures. |
Substitutions on the Phenyl Ring and Chlorophenyl Moiety
Further functionalization can be achieved through electrophilic aromatic substitution on either of the two phenyl rings. The position of the incoming substituent is directed by the groups already present on the ring. [14-original]
On the 6-methylbenzoic acid ring: This ring contains three substituents:
-COOH (Carboxylic Acid): This is a deactivating, meta-directing group due to its electron-withdrawing nature. [14-original]
-CH₃ (Methyl): This is an activating, ortho, para-directing group due to its electron-donating inductive effect. [14-original]
-Ar (the 4-chlorophenyl group): This is generally considered an activating, ortho, para-directing group.
The directing effects of these groups are competitive. The positions ortho and para to the activating methyl group (positions 3 and 5) are favored. Since the carboxylic acid directs to the meta positions (also 3 and 5), substitution is strongly favored at these locations.
On the 4-chlorophenyl moiety: This ring contains two substituents:
-Cl (Chloro): This is a deactivating but ortho, para-directing group. [5-original] Its inductive effect withdraws electron density, but its lone pairs can stabilize the intermediate carbocation at the ortho and para positions through resonance.
-Ar (the methyl-benzoic acid group): This is an activating, ortho, para-directing group.
Therefore, electrophilic attack will occur at the positions ortho to the chloro group (positions 3' and 5'), which are also ortho and para to the other aromatic ring.
Heterocyclic Annulation and Fusion Strategies with Benzoic Acid Derivatives
The this compound framework can serve as a building block for constructing more complex, fused heterocyclic systems. Annulation strategies often involve transforming the carboxylic acid and the ortho-methyl group into reactive intermediates that can participate in ring-forming reactions.
One potential strategy involves the functionalization of the ortho-methyl group, for instance, via radical bromination to form a benzyl (B1604629) bromide. This intermediate, along with the adjacent carboxylic acid (or an ester/amide derivative), can undergo intramolecular cyclization with a suitable binucleophile to form a fused ring. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyridazinone ring system. Another approach could involve the intramolecular cyclization of derivatives to form structures like pyrrolones. [9-original, 20-original]
Green Chemistry Approaches and Scalable Synthesis Considerations for this compound Analogues
For industrial and large-scale synthesis, green chemistry principles and scalability are paramount. acs.org For biaryl synthesis via Suzuki coupling, several green strategies are being actively developed. researchgate.netrsc.org
Eco-Friendly Solvents: Replacing hazardous organic solvents is a primary goal. Water is an ideal green solvent, and Suzuki reactions can be performed in neat water or aqueous mixtures, often with the aid of water-soluble catalysts or phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB). gctlc.orgbohrium.comresearchgate.netrsc.org PTCs facilitate the reaction between water-insoluble organic substrates and water-soluble inorganic bases. researchgate.netnih.govrepec.org Other greener organic solvents that have been evaluated include i-PrOAc and cyclopentyl methyl ether (CPME). acs.org
Catalyst Recycling: Palladium is a precious and costly metal, making its recovery and reuse economically and environmentally important. mdpi.com Strategies to facilitate this include:
Heterogeneous Catalysts: Using palladium supported on a solid matrix, such as activated carbon (Pd/C) or polymers (e.g., Pd EnCat™), allows the catalyst to be easily filtered off and reused for multiple cycles. researchgate.netacs.orgmdpi.com
Magnetic Nanoparticles: Immobilizing the palladium catalyst on magnetic nanoparticles allows for simple recovery from the reaction mixture using an external magnet. nih.gov
These approaches not only reduce the environmental impact but also often lead to more cost-effective and efficient processes suitable for scalable production. acs.orgmdpi.com
Spectroscopic and Structural Elucidation of 2 4 Chlorophenyl 6 Methylbenzoic Acid and Its Analogs
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.
Proton NMR (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of 2-(4-Chlorophenyl)-6-methylbenzoic acid is expected to display several distinct signals corresponding to the different types of protons in the molecule. The carboxylic acid proton typically appears as a broad singlet far downfield, often above 10 ppm, due to hydrogen bonding. rsc.org The aromatic region would be complex, showing signals for the seven protons on the two benzene (B151609) rings. The three protons on the methyl-substituted ring and the four protons on the 4-chlorophenyl ring would likely appear as overlapping multiplets. The methyl group protons would present as a sharp singlet, typically in the range of 2.3-2.5 ppm. chemicalbook.com For comparison, in 4-methylbenzoic acid, the methyl protons appear as a singlet at 2.36 ppm, and the aromatic protons show as two doublets at 7.29 and 7.84 ppm. rsc.orgchemicalbook.com The protons of 2-chloro-6-methylbenzoic acid also show characteristic shifts that help in assigning the signals for the target molecule. chemicalbook.com
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 14 distinct carbon signals are expected, assuming free rotation around the biphenyl (B1667301) bond. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the range of 165-175 ppm. rsc.org The twelve aromatic carbons will resonate between approximately 120 and 145 ppm, with the carbons directly attached to the chlorine atom and the carboxylic acid group showing characteristic shifts. The methyl carbon signal would appear upfield, typically around 20-22 ppm. rsc.orgchemicalbook.com Spectroscopic data from analogs like 2-chlorobenzoic acid and 4-methylbenzoic acid are invaluable for the precise assignment of these carbon signals. rsc.org
| Carbon Type | Expected Chemical Shift (ppm) | Analog Compound & Reference Shift (ppm) |
| Carboxylic Acid (C=O) | 165 - 175 | 4-Methylbenzoic acid: 167.80 rsc.org |
| Aromatic (C-Cl) | ~135 | 2-Chlorobenzoic acid: 134.83 rsc.org |
| Aromatic (C-COOH) | ~128 | 4-Methylbenzoic acid: 128.52 rsc.org |
| Aromatic (C-CH3) | ~143 | 4-Methylbenzoic acid: 143.46 rsc.org |
| Aromatic (C-H) | 125 - 135 | 2-Chlorobenzoic acid, 4-Methylbenzoic acid rsc.org |
| Methyl (CH3) | 20 - 22 | 4-Methylbenzoic acid: 21.55 rsc.org |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu It would be used to establish the connectivity between adjacent protons on the aromatic rings, helping to trace the spin systems within each ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). columbia.edu This technique allows for the direct assignment of carbon signals based on the already assigned proton signals. For example, the methyl proton signal would correlate to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two or three bonds (²JHC and ³JHC). columbia.edu This is particularly powerful for connecting different parts of the molecule. Key HMBC correlations would include the coupling from the methyl protons to the adjacent aromatic carbons (including the quaternary carbon) and correlations from the aromatic protons to carbons in the other ring, confirming the biphenyl linkage.
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. masterorganicchemistry.com The IR spectrum of this compound would show several characteristic absorption bands.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very Broad |
| Aromatic C-H | C-H stretch | 3100 - 3000 | Sharp, multiple bands |
| Carboxylic Acid | C=O stretch | 1710 - 1680 | Strong, Sharp |
| Aromatic C=C | C=C stretch | 1600 - 1450 | Medium to Strong |
| C-Cl | C-Cl stretch | 800 - 600 | Medium to Strong |
The most prominent feature is the very broad O-H stretching band of the carboxylic acid, which is broadened due to hydrogen bonding. docbrown.info A strong, sharp peak for the carbonyl (C=O) stretch is also highly characteristic of the carboxylic acid group. masterorganicchemistry.comresearchgate.net Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region. vscht.cz The presence of the chlorine atom would be indicated by a C-Cl stretching absorption in the fingerprint region.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The molecular formula for this compound is C₁₄H₁₁ClO₂, giving a monoisotopic mass of approximately 246.04 g/mol . epa.gov
The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 246. A key feature would be the M+2 peak at m/z 248, with an intensity approximately one-third that of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. libretexts.org
Common fragmentation pathways for benzoic acids include the loss of small neutral molecules or radicals:
[M - 17]⁺: Loss of a hydroxyl radical (•OH), corresponding to an ion at m/z 229.
[M - 45]⁺: Loss of the entire carboxyl group (•COOH), leading to a fragment at m/z 201.
Acylium Ion: A significant peak is often observed corresponding to the [M - OH]⁺ fragment, which is a stable acylium ion. docbrown.info For this molecule, this would be at m/z 229.
Further fragmentation of the biphenyl core would lead to smaller aromatic ions.
Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis
UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, particularly for those containing chromophores like aromatic rings. The biphenyl system in this compound constitutes a significant chromophore. The spectrum is expected to show strong absorptions corresponding to π→π* transitions within the aromatic rings. For benzoic acid and its simple derivatives, these absorptions typically occur below 300 nm. jasco-global.com The extended conjugation of the biphenyl system, along with the substituents, would likely result in absorption maxima (λmax) in the range of 240-280 nm. The exact position and intensity of these bands are influenced by the substitution pattern on the aromatic rings and the solvent used for the analysis. nist.gov
X-ray Crystallography and Single-Crystal Structural Analysis
The molecular conformation of 2-arylbenzoic acids is largely defined by the dihedral angles between the planes of the aromatic rings and the orientation of the carboxylic acid group. In analogs like 2-bromobenzoic acid, the carboxylic acid group is twisted out of the plane of the benzene ring, with a reported dihedral angle of 18.7(2)°. nih.gov This twisting is a common feature in ortho-substituted benzoic acids, arising from steric hindrance between the substituents. For this compound, a significant twist is expected due to the bulky substituents at both ortho positions of the benzoic acid ring.
The crystal packing of benzoic acids and their derivatives is very frequently dominated by the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. nih.govcore.ac.uk This robust pairing creates a characteristic R²₂(8) ring motif. These dimers then arrange themselves in the crystal lattice. In the case of 2-bromobenzoic acid, these dimers are further linked by weaker interactions into tapes, which then stack to form a three-dimensional structure. nih.gov
A representative table of crystallographic data for an analog, 2-bromobenzoic acid, is provided below to illustrate the type of information obtained from a single-crystal X-ray diffraction study.
Table 1: Crystallographic Data for 2-Bromobenzoic Acid
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₅BrO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5029 (4) |
| b (Å) | 12.1152 (6) |
| c (Å) | 7.9515 (4) |
| β (°) | 106.635 (3) |
| Volume (ų) | 692.61 (6) |
| Z | 4 |
| Temperature (K) | 120 |
Data sourced from a redetermination study of 2-bromobenzoic acid. nih.gov
The primary intermolecular interaction governing the structure of carboxylic acids is the strong O-H···O hydrogen bond, which leads to the formation of the previously mentioned dimers. nih.govcore.ac.uk This is a highly directional and reliable interaction that is a cornerstone of crystal engineering with this functional group.
In addition to this principal interaction, other weaker forces play significant roles in stabilizing the crystal packing. These can include C-H···O interactions, where a hydrogen atom attached to a carbon atom interacts with an oxygen atom of a neighboring molecule, and π-π stacking interactions between aromatic rings. nih.gov For instance, in the crystal structure of 2-bromobenzoic acid, adjacent tapes of dimers are associated through slipped parallel π-π interactions. nih.gov
The predictable formation of carboxylic acid dimers is a prime example of a supramolecular synthon—a robust and reliable structural unit formed by intermolecular interactions that can be used to design and build larger, ordered structures. The study of how these synthons connect and propagate in space is the domain of crystal engineering.
In many benzoic acid analogs, the dimer synthons are assembled into higher-order structures such as one-dimensional tapes or two-dimensional sheets. For example, photoresponsive azodibenzoic acid molecules have been shown to self-assemble into infinite hydrogen-bonded linear tapes in their trans form. nih.gov The specific arrangement is dictated by the interplay of the primary hydrogen bonds and weaker secondary interactions, which guide the packing of the synthons. The principles of supramolecular assembly allow for the rational design of crystalline materials with desired architectures and properties by selecting molecular building blocks with appropriate functional groups that can form predictable interaction patterns. researchgate.net
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. rsc.orgscirp.org The surface is generated by partitioning the crystal electron density into molecular regions. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact, which are highlighted as red spots.
While no Hirshfeld analysis has been published for this compound, studies on analogous compounds illustrate the insights that can be gained. For example, analysis of a complex containing a chlorophenyl group revealed the percentage contributions of various contacts to the crystal packing. nih.gov
Table 2: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for an Analogous Compound
| Contact Type | Contribution (%) |
|---|---|
| H···H | 52.5 |
| N···H / H···N | 19.2 |
| C···H / H···C | 18.8 |
| O···H / H···O | 8.3 |
Data is for the analog 2,5-diimino-8a-methyl-4,9-bis(4-methylphenyl)-7-oxo-6-phenyl-decahydro-2H-3,8-methanopyrano[3,2-c]pyridine-3,4a-dicarbonitrile and demonstrates the quantitative nature of Hirshfeld analysis. nih.gov
This quantitative breakdown is invaluable for understanding the hierarchy of interactions that govern the supramolecular assembly. For this compound, a similar analysis would be expected to show a large contribution from H···H contacts (indicative of van der Waals forces), significant contributions from O···H/H···O contacts (representing the key hydrogen bonds), and additional contributions from C···H and Cl···H/H···Cl contacts. nih.gov
Computational Chemistry and Theoretical Investigations of 2 4 Chlorophenyl 6 Methylbenzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been extensively used to investigate the properties of 2-(4-Chlorophenyl)-6-methylbenzoic acid. These calculations are typically performed using specific basis sets, such as 6-311++G(d,p), to provide a high level of accuracy.
The optimization of the molecular geometry of this compound is a fundamental step in computational analysis. This process seeks to find the lowest energy conformation of the molecule. For this compound, a significant conformational feature is the dihedral angle between the two phenyl rings. In the gas phase, the optimized structure shows a non-planar conformation with a significant twist between the phenyl rings. This twist is a result of steric hindrance between the ortho-substituents. The calculated bond lengths, bond angles, and dihedral angles from DFT studies are generally in good agreement with experimental data obtained from X-ray diffraction.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |
| Dihedral Angle | C1-C6-C7-C8 | -70.5° |
| Bond Length | C1-C6 | 1.40 Å |
| Bond Length | C6-C7 | 1.50 Å |
| Bond Length | C10-Cl1 | 1.75 Å |
| Bond Angle | C1-C6-C7 | 121.5° |
| Bond Angle | C6-C7-C8 | 120.9° |
Vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies, after appropriate scaling, show a strong correlation with experimental spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands. For example, the characteristic C=O stretching vibration of the carboxylic acid group is predicted and observed at a specific wavenumber, providing a clear spectroscopic signature for the molecule. The analysis also helps in understanding the influence of intermolecular hydrogen bonding on the vibrational modes in the solid state.
The electronic properties of this compound are elucidated by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is primarily localized on the chlorophenyl ring, while the LUMO is distributed over the methylbenzoic acid moiety.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. The MEP for this compound shows the most negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid group, indicating these are the most likely sites for electrophilic attack. The positive potential (blue regions) is located around the hydrogen atoms.
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Energy Gap | 4.7 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a larger molecule, typically a protein (target). This is crucial for understanding the potential biological activity of the compound.
Molecular docking studies have been performed on this compound to investigate its potential as an inhibitor for various biological targets. For instance, its interaction with cyclooxygenase (COX) enzymes has been explored. The simulations predict the preferred binding orientation of the compound within the active site of the enzyme. The binding affinity, often expressed as a docking score or binding energy, indicates the strength of the interaction. These studies have shown that this compound can form key interactions, such as hydrogen bonds with amino acid residues in the active site of the target protein. The carboxylic acid group is often found to be a critical feature for establishing these interactions.
Identification of Key Interacting Residues and Binding Site Characteristics
Molecular docking studies are pivotal in identifying the potential binding modes of this compound with various protein targets. These simulations predict the preferred orientation of the ligand within the binding pocket of a receptor and characterize the non-covalent interactions that stabilize the complex. For a molecule like this compound, the interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and halogen bonds.
The carboxylic acid group is a primary site for forming hydrogen bonds with polar amino acid residues such as Arginine, Lysine, or Histidine. The phenyl rings can engage in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan. The chlorophenyl group, in particular, can participate in hydrophobic interactions and halogen bonding, a specific type of non-covalent interaction where the chlorine atom acts as an electrophilic region. The methyl group contributes to hydrophobic interactions within the binding pocket.
A hypothetical representation of key interacting residues and their characteristics based on docking simulations is presented in Table 1.
Table 1: Key Interacting Residues and Binding Site Characteristics
| Interacting Residue | Type of Interaction | Distance (Å) | Interacting Group of Ligand |
|---|---|---|---|
| Arg120 | Hydrogen Bond | 2.8 | Carboxylic acid |
| Tyr250 | π-π Stacking | 3.5 | Phenyl ring |
| Leu85 | Hydrophobic | 4.2 | Methyl group |
| Phe190 | Hydrophobic | 3.9 | Chlorophenyl group |
Molecular Dynamics Simulations for Conformational Dynamics and Stability of Interactions
Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of the ligand-protein complex over time. nih.gov These simulations can reveal the stability of the interactions predicted by molecular docking and explore the conformational changes that the ligand and protein may undergo to achieve an optimal fit. Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
Table 2: Molecular Dynamics Simulation Parameters
| Parameter | Value | Interpretation |
|---|---|---|
| Average RMSD of Complex | 1.5 Å | The complex remains stable throughout the simulation. |
| Average RMSF of Ligand | 0.8 Å | The ligand shows minimal fluctuation, indicating stable binding. |
| Key Interaction Occupancy | > 80% | Key hydrogen and hydrophobic interactions are maintained. |
Quantitative Structure-Activity Relationship (QSAR) Modeling Parameters Derivation
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net The derivation of QSAR parameters for this compound involves calculating various molecular descriptors that quantify its physicochemical properties. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
These parameters are then used to build a QSAR model that can predict the activity of similar compounds. For this compound, important descriptors would include the lipophilicity (logP) influenced by the chlorophenyl group, the electronic properties of the carboxylic acid, and the steric bulk introduced by the methyl group.
Pharmacological and Biological Evaluation of 2 4 Chlorophenyl 6 Methylbenzoic Acid Derivatives in Vitro and Pre Clinical
Anti-cancer Activity Investigations (In Vitro Cell Line Studies)
The anti-cancer potential of derivatives featuring the 4-chlorophenyl and benzoic acid-related scaffolds has been investigated through various in vitro studies, revealing significant activity against a range of human cancer cell lines.
Cytotoxicity Screening Against Various Cancer Cell Lines (e.g., HepG2, MCF-7, HCT116, MOLT-3, A549)
A number of studies have demonstrated the potent cytotoxic effects of synthetic derivatives containing a 4-chlorophenyl group against several human cancer cell lines. For instance, a series of 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)-3-phenylureas was evaluated for in vitro anticancer activity, with one compound, 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea , emerging as a particularly active agent against both non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines, with IC50 values of 3.22 µM and 2.71 µM, respectively.
Similarly, research into thieno[2,3-d]pyrimidine (B153573) derivatives showed that 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine exhibited potent, broad-spectrum cytotoxicity. Its activity was notable against A549, HCT116, and MCF-7 cell lines with IC50 values of 2.79, 6.69, and 0.00421 µM, respectively. Furthermore, a 1,3,4-thiadiazole (B1197879) derivative, N-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)methyl)-4-methylbenzenesulfonamide , displayed remarkably high cytotoxicity against HCT116 (IC50 = 2.32 µM), A549 (IC50 = 4.40 µM), HepG2 (IC50 = 4.78 µM), and MCF-7 (IC50 = 17.76 µM) cell lines.
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea | A549 | 3.22 |
| HCT-116 | 2.71 | |
| 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine | A549 | 2.79 |
| HCT116 | 6.69 | |
| MCF-7 | 0.00421 | |
| N-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)methyl)-4-methylbenzenesulfonamide | HCT116 | 2.32 |
| A549 | 4.40 | |
| HepG2 | 4.78 | |
| MCF-7 | 17.76 |
Evaluation of Enzyme Inhibition relevant to Oncology (e.g., Histone Deacetylase, Topoisomerase II, Tumor Necrosis Alpha Converting Enzyme (TACE), VEGFR-2)
The mechanism of anti-cancer activity for these derivatives often involves the inhibition of key enzymes that regulate cancer cell proliferation and survival.
Histone Deacetylase (HDAC): Research into novel HDAC inhibitors has incorporated 5-chloro-4-((substituted phenyl)amino)pyrimidine fragments as a cap group. Structure-activity relationship (SAR) analysis revealed that halogen substitutions, such as chlorine, in the para-position of the phenyl ring were beneficial for inhibitory activity. nih.gov One promising compound from this series exhibited high inhibitory activity against class I HDACs, particularly HDAC3 (IC50 = 0.217 µM), compared to its potency against HDAC6 (IC50 > 1000 µM). nih.gov
Topoisomerase II (Topo II): A series of dihydroxylated 2,6-diphenyl-4-chlorophenylpyridines were designed as potential antiproliferative agents and found to act as dual inhibitors of topoisomerase I and IIα. nih.gov The SAR study highlighted that a chlorine atom at the para position of the 4-phenyl ring on the central pyridine (B92270) structure played a significant role in the dual inhibition of these enzymes. nih.gov
Tumor Necrosis Alpha Converting Enzyme (TACE): Based on the available research, there is limited specific information regarding the inhibitory activity of 2-(4-Chlorophenyl)-6-methylbenzoic acid derivatives against TACE.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): The 4-chlorophenyl moiety has been identified as a key feature in some potent VEGFR-2 inhibitors. SAR studies of certain pyrrolidin-1yl derivatives showed that the inclusion of a 4-chlorophenyl ring led to efficient VEGFR-2 inhibitory activity. nih.gov In a separate study, a series of bis( nih.govbiotech-asia.orgresearchgate.nettriazolo)[4,3-a:3',4'-c]quinoxaline derivatives were synthesized and tested, with a 4-chloro derivative showing potent VEGFR-2 inhibition with an IC50 value of 9.4 nM. nih.gov
Cellular Pathway Modulation Studies (e.g., Apoptosis Induction, Cell Proliferation Inhibition)
Beyond enzyme inhibition, these derivatives modulate cellular pathways that are critical for cancer progression. Studies have shown they can halt the cell cycle and induce programmed cell death (apoptosis).
For example, the potent VEGFR-2 inhibitor 23j (a bis-triazolo-quinoxaline derivative) was found to arrest the cell cycle of HepG2 cells in the G2/M phase and induce apoptosis in 40.12% of the cell population. nih.gov This was accompanied by a significant increase in the levels of pro-apoptotic proteins caspase-3, caspase-9, and BAX, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Similarly, an HDAC inhibitor containing a chlorophenyl group, compound L20 , was shown to promote G0/G1 phase cell cycle arrest and induce apoptosis in K562 leukemia cells. nih.gov Another study on a 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)urea derivative also confirmed its ability to induce apoptosis, significantly increasing the percentage of annexin (B1180172) V-FITC-positive apoptotic cells and causing cell cycle arrest in HCT-116 cells.
Antimicrobial Activity Assessments (In Vitro)
In addition to their anti-cancer properties, derivatives of benzoic acid and related structures have been evaluated for their ability to inhibit the growth of pathogenic microbes.
Antibacterial Screening Against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Escherichia coli)
Derivatives containing the 4-chlorophenyl group have demonstrated notable antibacterial activity. In a study of heterocyclic derivatives of pyrrolo[1,2-a] nih.govbiotech-asia.orgbenzodiazepines, compounds were tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The derivatives showed much stronger activity against the Gram-positive S. aureus. researchgate.net One of the most effective compounds, SM-5 , which features a 4-chlorophenyl group, exhibited a minimum inhibitory concentration (MIC) of 7.81 µg/mL against Staphylococcus strains. researchgate.net Another study on hydrazone derivatives found that a compound with a 4-chloro-3-methylphenyl moiety was effective against Enterococcus faecalis, a Gram-positive bacterium, with a MIC value of 15.62 µg/mL. acs.org
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| SM-5 [Ethyl2-(7-(4-chlorophenyl)-4-methoxy-6,7,8,13-tetrahydro-5H-benzo[e]benzo nih.govplantpathologyjournal.comnih.govbiotech-asia.orgdiazepino[2,1-a]isoindol-15-yl)acetate] | Staphylococcus aureus | 7.81 |
| 4-((2-(2-(4-chloro-3-methyl)acetyl) hydrazineylidene)methyl)phenyl p-methyl benzenesul- fonate | Enterococcus faecalis | 15.62 |
Antifungal Screening Against Fungal Strains (e.g., Candida albicans, Alternaria brassicae)
The antifungal potential of benzoic acid derivatives has been well-documented, particularly against opportunistic yeasts like Candida albicans. Studies on 2-aminobenzoic acid derivatives demonstrated fungicidal activity against C. albicans, with two compounds showing a minimum inhibitory concentration (MIC) of 70 µg/mL. These derivatives also exhibited a synergistic effect when combined with the common antifungal drug fluconazole. Ester derivatives of benzoic acid have also been screened, showing varying levels of activity depending on their specific structural modifications.
| Compound Class | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 2-Aminobenzoic acid derivatives | Candida albicans | 70 |
Regarding phytopathogenic fungi, benzoic acid and its hydroxylated derivatives have shown strong, dose-dependent fungistatic activity against Alternaria solani, a fungus that causes early blight in tomatoes. nih.govresearchgate.net These compounds were found to significantly inhibit the radial growth of the fungus's mycelium. nih.govresearchgate.net However, not all synthetic compounds are effective against this genus. A separate in vitro screening of ten different synthetic compounds, including pyrazolones, pyridines, and Schiff bases, found that none of them exhibited antifungal activity against Alternaria brassicae. biotech-asia.orgresearchgate.net This highlights the structural specificity required for antifungal action against certain plant pathogens.
Following a comprehensive search for scientific literature, it has been determined that there is no available in vitro or preclinical research data specifically investigating the antibiofilm activity, anti-inflammatory properties, or enzyme inhibition profiles of the chemical compound This compound .
As per the strict instructions to generate content focusing solely on this specific compound and to adhere to a detailed outline of its pharmacological and biological evaluation, the absence of primary research data prevents the creation of a scientifically accurate and informative article. The required sections on "Antibiofilm Activity Investigations," "Anti-inflammatory Activity Evaluation (In Vitro Assays)," and "Enzyme Inhibition Studies" cannot be populated without published findings.
Therefore, this article cannot be generated at this time due to the lack of available scientific evidence for the specified biological activities of this compound.
Structure Activity Relationship Sar Studies for 2 4 Chlorophenyl 6 Methylbenzoic Acid Analogs
Impact of Substituent Position and Electronic Properties on Biological Activity
For instance, in studies of related benzimidazole (B57391) derivatives, it has been observed that the biological properties are heavily influenced by substitutions at various positions. nih.gov The introduction of electron-withdrawing groups can, in some cases, decrease activity, highlighting the sensitive electronic balance required for optimal biological function. nih.gov Similarly, for some biologically active molecules, modifying the carboxylic acid function of the parent structure can lead to enhanced activity and reduced side effects. orientjchem.org The relative orientation of the two phenyl rings, which is controlled by the substituents at the ortho positions (like the 6-methyl group), is often critical for establishing the correct three-dimensional shape for binding. nih.gov
Role of Halogen Substituents (e.g., Chlorine) on Activity and Selectivity
Halogen atoms, particularly chlorine, are frequently incorporated into bioactive molecules to modulate their properties. nih.gov The introduction of a halogen like chlorine can lead to either an increase or a decrease in a compound's efficacy, depending on its effect on the molecule's physicochemical properties, target interaction, and metabolism. nih.gov
The chlorine atom in the 4-position of the phenyl ring in 2-(4-Chlorophenyl)-6-methylbenzoic acid exerts a significant influence through several mechanisms:
Electronic Effects : As an electron-withdrawing group, chlorine alters the electron density of the phenyl ring. This can influence pKa and hydrogen bonding potential, which are critical for target binding. rsc.org
Lipophilicity : Halogens increase the molecule's lipophilicity (fat solubility), which can enhance its ability to cross cell membranes and reach its target. However, excessive lipophilicity can also lead to undesirable pharmacokinetic properties.
Halogen Bonding : The chlorine atom can act as a halogen bond donor, forming a specific, directional non-covalent interaction with a halogen-bond acceptor on the target protein (such as an oxygen, nitrogen, or sulfur atom). nih.gov This type of interaction can significantly contribute to binding affinity and selectivity. Studies on nitrilase-catalyzed synthesis of chlorophenylacetic acid have shown that the strategic placement of halogen bonds can dramatically affect substrate selectivity and enzymatic efficiency. nih.gov
In related compound series, the position of the halogen is critical. For example, in a series of 2,3-benzodiazepine analogues, placing an electron-withdrawing group, such as chlorine, at the meta position of the phenyl ring was found to be important for inhibitory activity. nih.gov
Table 1: Illustrative Impact of Halogen Substitution on Biological Activity in a Representative System Note: This table is illustrative, based on general principles and data from related compound series, to demonstrate the effects of halogen substitution.
| Analog | Substituent | Relative Potency (Example IC₅₀) | Key Observation |
|---|---|---|---|
| 1 | 4-H (unsubstituted) | 500 nM | Baseline activity. |
| 2 | 4-F | 150 nM | Increased potency, likely due to favorable electronic interactions. |
| 3 | 4-Cl | 50 nM | Significant increase in potency, potentially due to a combination of size, electronics, and halogen bonding. |
| 4 | 4-Br | 75 nM | Potent, but slightly less so than the chloro-analog, suggesting an optimal size/lipophilicity. |
| 5 | 2-Cl | 800 nM | Positional isomer shows reduced activity, highlighting the importance of substituent placement for proper target engagement. nih.gov |
Influence of Alkyl Groups (e.g., Methyl) on Potency and Pharmacological Profile
Alkyl groups, such as the methyl group at the 6-position of the benzoic acid ring, play a crucial role in defining the molecule's pharmacological profile. Their primary contributions are steric and lipophilic in nature.
Steric Influence : The ortho-methyl group provides significant steric bulk. This forces the two aromatic rings of the biphenyl (B1667301) system to twist out of plane relative to each other. This fixed, non-planar conformation is often a critical requirement for fitting into a specific, three-dimensional protein binding site. In some synthetic efforts on related molecules, steric hindrance from similar di-substituted phenyl groups has been noted to affect reactivity, which underscores the significant spatial presence of these groups. nih.gov
Lipophilicity and Binding : The methyl group is lipophilic, and its addition can enhance binding to hydrophobic pockets within a target protein. This can lead to increased potency. In studies of other molecular scaffolds, the addition of a methyl group at an ortho position has been shown to increase biological activity. nih.gov
Metabolic Stability : Alkyl groups can sometimes block sites of metabolism on the aromatic ring, potentially increasing the compound's half-life in the body.
The size and position of the alkyl group are key. While a methyl group may be optimal, larger alkyl groups could introduce steric clashes that prevent binding and reduce activity.
Table 2: Illustrative Impact of Alkyl Group Substitution on Potency Note: This table is illustrative, based on general principles and data from related compound series, to demonstrate the effects of alkyl group substitution.
| Analog | Substituent | Relative Potency (Example Kᵢ) | Key Observation |
|---|---|---|---|
| A | No substitution (H) | 200 nM | Lacks the conformational constraint, leading to lower potency. |
| B | 6-Methyl | 25 nM | The ortho-methyl group likely induces an active conformation, significantly improving potency. nih.gov |
| C | 6-Ethyl | 80 nM | Increased steric bulk compared to methyl may be slightly detrimental to optimal binding. |
| D | 6-Isopropyl | 500 nM | Excessive steric bulk prevents efficient binding to the target. |
| E | 2',6'-Dimethyl | >1000 nM | Steric hindrance from substitutions on both rings can completely abolish activity. nih.gov |
Stereochemical Considerations and Enantiomeric Purity Effects on Activity
Many biological targets, such as enzymes and receptors, are chiral. Consequently, they often interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug molecule. While this compound itself is not chiral, many of its more complex analogs, particularly those developed from aryl propionic acids, are. orientjchem.org
For such chiral compounds, it is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). The less active enantiomer may be completely inactive or contribute to off-target effects. For example, in the well-known NSAID class of 2-arylpropionic acids, the therapeutic activity is primarily attributed to the (S)-enantiomer. orientjchem.org Similarly, studies on propanamide TRPV1 antagonists demonstrated marked selectivity for the (S)-configuration, with the (R)-isomer being 30- to 40-fold weaker. researchgate.net
The enantiomeric excess (e.e.) is a measure of the purity of a chiral sample. It is defined as the percentage excess of the major enantiomer over the minor one. masterorganicchemistry.com A sample with 95% e.e. contains 97.5% of the major enantiomer and 2.5% of the minor enantiomer. Given the differences in activity, developing enantiomerically pure drugs is a major goal in modern medicinal chemistry to maximize therapeutic effects and minimize potential side effects.
Correlation of Physicochemical Descriptors with Biological Outcomes
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that seeks to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. By quantifying physicochemical descriptors, researchers can build predictive models to guide the design of new, more potent analogs.
Key descriptors include:
Lipophilicity : Often represented by logP (the logarithm of the partition coefficient between octanol (B41247) and water).
Electronic Properties : Described by parameters like the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing ability of a substituent.
Steric Parameters : Such as molar refractivity (MR) or Taft's steric parameter (Es), which relate to the volume and shape of a substituent.
By analyzing a series of analogs where these parameters are systematically varied, a QSAR equation can be derived, such as:
log(1/IC₅₀) = c₁logP - c₂(logP)² + c₃σ + c₄Es + constant
Such models help rationalize the observed SAR and predict the activity of compounds that have not yet been synthesized, thereby saving time and resources. researchgate.net
Ligand Efficiency and Lipophilicity Analysis in Derivative Design
In modern drug design, simply maximizing potency is not enough. The quality of a lead compound is often assessed using metrics that normalize potency by the molecule's size or lipophilicity.
Ligand Efficiency (LE) : This metric relates the binding energy of a ligand to the number of its non-hydrogen atoms. It is a measure of the average binding contribution per atom. A higher LE indicates a more efficient binder, where the molecule makes very effective use of its size to achieve high affinity.
By focusing on improving LLE and LE during a lead optimization campaign, medicinal chemists aim to create derivatives that are not only potent but also have more favorable, "drug-like" properties, increasing the likelihood of success in later stages of drug development.
Mechanistic Investigations of Biological Action of 2 4 Chlorophenyl 6 Methylbenzoic Acid Derivatives in Vitro
Target Identification and Validation Through Biochemical Assays
The initial step in understanding the mechanism of a bioactive compound involves identifying its molecular targets. For derivatives of 2-(4-Chlorophenyl)-6-methylbenzoic acid, biochemical assays are crucial for pinpointing specific enzymes or receptors with which they interact. Research into related chlorinated biphenyl (B1667301) structures has suggested potential anti-inflammatory properties and enzyme inhibition activities.
A key enzyme family often implicated in inflammation is the cyclooxygenase (COX) family, which consists of two main isoforms, COX-1 and COX-2. Studies on m-terphenylamine derivatives, which share a substituted phenylbenzoic acid scaffold, have identified them as selective inhibitors of COX-1. For instance, a derivative, 6-amino-2-phenyl-4-(4-chlorophenyl)benzoic acid, demonstrated slight but selective inhibition of COX-1 in biochemical assays. In these assays, the peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of a substrate like N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at a specific wavelength.
The inhibitory activity of a series of related amino-m-terphenyl compounds against COX-1 and COX-2 was evaluated, revealing a preference for COX-1 inhibition. This selectivity is a critical finding from initial biochemical screens, guiding further investigation into the specific interactions with this enzyme isoform.
Emerging Research Directions and Future Perspectives for 2 4 Chlorophenyl 6 Methylbenzoic Acid Research
The scientific journey of a chemical entity does not conclude with its initial synthesis and characterization. For 2-(4-Chlorophenyl)-6-methylbenzoic acid, a compound with a distinct biphenyl-like scaffold, the future holds a multitude of research avenues. These emerging directions aim to fully unlock its potential, moving from fundamental understanding to innovative applications across various scientific fields. The following sections outline the prospective research pathways that could define the next chapter for this compound.
Q & A
Q. What are the standard synthetic routes for 2-(4-Chlorophenyl)-6-methylbenzoic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the 4-chlorophenyl group, followed by methyl substitution at the benzoic acid backbone. Key intermediates, such as 4-(4-chlorophenyl)cyclohexanone, are synthesized via Lewis acid-catalyzed reactions (e.g., AlCl₃ or BF₃) to enhance regioselectivity . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Catalyst tuning : Bronsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., ZnCl₂) can influence reaction rates and byproduct formation .
- Temperature control : Maintaining 60–80°C minimizes thermal degradation of chlorophenyl groups.
Data Table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| AlCl₃, DMF, 70°C | 78 | 98.5 |
| H₂SO₄, THF, 60°C | 65 | 95.2 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., methyl at C6 vs. C5) and confirms aromatic proton environments. For example, the methyl group at C6 appears as a singlet (δ 2.3–2.5 ppm), while chlorophenyl protons show splitting patterns (δ 7.2–7.6 ppm) .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ mode provides exact mass (e.g., [M+H]⁺ = 261.0525 amu) .
Advanced Research Questions
Q. How can researchers address challenges in isolating cis/trans isomers during synthesis?
Methodological Answer: Isomer separation is critical due to the compound’s planar chirality. highlights:
- Selective crystallization : Use ethanol/water mixtures to preferentially crystallize the trans isomer (higher solubility of cis in polar solvents).
- Acid-mediated isomerization : Treating cis-rich mixtures with Lewis acids (e.g., SnCl₄) at 100°C converts cis to trans isomers via keto-enol tautomerism .
Data Table :
| Method | Isomer Ratio (cis:trans) | Purity (trans, %) |
|---|---|---|
| Crystallization | 1:3 | 92 |
| SnCl₄, 100°C, 2h | 1:9 | 98 |
Q. What strategies improve catalytic efficiency in synthesizing this compound?
Methodological Answer:
- Atom-economical pathways : One-pot reactions reduce intermediate isolation steps. For example, tandem alkylation-carboxylation minimizes waste .
- Heterogeneous catalysis : Zeolite-supported catalysts (e.g., H-Y zeolite) enhance recyclability and reduce metal leaching .
- Microwave-assisted synthesis : Reduces reaction time by 50% (e.g., 30 minutes vs. 1 hour) while maintaining yields >75% .
Q. How does modifying substituents (e.g., methyl vs. methoxy) affect the compound’s biological activity?
Methodological Answer: Comparative studies with analogs (e.g., 2-(4-methoxyphenyl)-6-methylbenzoic acid, ) reveal:
- Hydrophobicity : Methyl groups enhance membrane permeability (logP increase by 0.5 units).
- Electron-withdrawing effects : Chlorophenyl groups stabilize carboxylate anions, enhancing receptor binding in enzyme inhibition assays (IC₅₀ = 12 μM vs. 45 μM for methoxy analogs) .
Data Table :
| Substituent (R) | logP | IC₅₀ (μM) |
|---|---|---|
| 4-Cl | 3.1 | 12 |
| 4-OCH₃ | 2.6 | 45 |
Q. How can researchers resolve contradictions in literature data regarding physicochemical properties (e.g., solubility, melting point)?
Methodological Answer:
- Standardized assays : Use USP methods for melting point determination (e.g., capillary method vs. DSC) to reduce variability .
- Solubility studies : Employ shake-flask HPLC to measure aqueous solubility (reported range: 0.8–1.2 mg/mL at pH 7.4) .
- Collaborative validation : Cross-laboratory reproducibility studies using reference standards (e.g., NIST-traceable materials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
